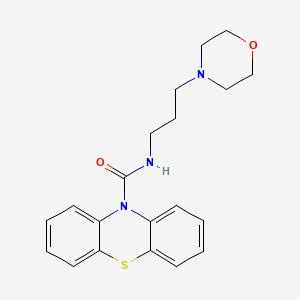
7-chloro-5-(3-fluorobenzyl)-2,3-dihydro-1,5-benzothiazepin-4(5H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Chloro-5-(3-fluorobenzyl)-2,3-dihydro-1,5-benzothiazepin-4(5H)-one, also known as 7-Chloro-5-(3-fluorobenzyl)-1,5-benzothiazepin-4-one, is a synthetic compound that is derived from the benzothiazepine family. It is a member of a group of compounds known as benzothiazepines, which are characterized by their ability to bind to and activate certain receptors in the body. 7-Chloro-5-(3-fluorobenzyl)-2,3-dihydro-1,5-benzothiazepin-4(5H)-one is a biologically active compound that has been extensively studied and has been found to have various pharmacological properties. This compound is of particular interest due to its ability to interact with various receptors in the body, and its potential to be used as a therapeutic agent.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
- The compound is used in the synthesis of novel 1,5-benzothiazepine derivatives, exhibiting potential biological activities, particularly as antimicrobial agents. For instance, Pant, Godwal, and Sanju (2021) synthesized various 1,5-benzothiazepine compounds with different substituents, including fluoro, chloro, and bromo, which showed notable antifungal activity against Candida albicans (Pant, Godwal, & Sanju, 2021).
- Levai (1992) researched chemical transformations of 1,5-benzothiazepin-4(5H)-ones, creating various derivatives through reactions with Lawesson's reagent, leading to the synthesis of sulfoxides and sulfones (Levai, 1992).
Pharmacological Research
- In pharmacological research, this compound has been used as a precursor or a core structure for developing various drug analogues with potential therapeutic effects. For instance, Zhao and Liu (2007) developed efficient methods for synthesizing benzothiazepin-4(5H)-one derivatives, which possess diverse biological activities and can be integrated with other privileged structures like benzimidazole (Zhao & Liu, 2007).
Antimicrobial and Antifungal Activities
- The compound's derivatives have been explored for antimicrobial and antifungal activities. A study by Xu (2005) on a structurally diverse library of benzothiazepine-fused β-lactam showed potential for antimicrobial applications (Xu, 2005).
- Research by Bairwa, Jain, and Sharma (2011) also synthesized 1,5-benzothiazepine derivatives, indicating their broad spectrum of biological activities, including antibacterial and anticancer properties (Bairwa, Jain, & Sharma, 2011).
Eigenschaften
IUPAC Name |
7-chloro-5-[(3-fluorophenyl)methyl]-2,3-dihydro-1,5-benzothiazepin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClFNOS/c17-12-4-5-15-14(9-12)19(16(20)6-7-21-15)10-11-2-1-3-13(18)8-11/h1-5,8-9H,6-7,10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMIZSGFQDMUAFU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=C(C=C(C=C2)Cl)N(C1=O)CC3=CC(=CC=C3)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClFNOS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

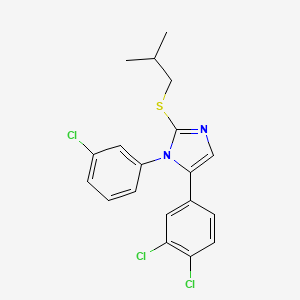
![N,N-diethyl-3-(3-fluorophenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2361412.png)
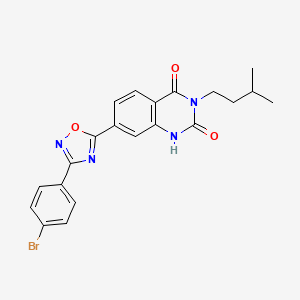
![N-(2,3-dimethoxyphenyl)-2-(thiophene-2-carboxamido)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxamide](/img/structure/B2361414.png)
![2,3-diphenyl-5-(4-(trifluoromethyl)phenyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2361418.png)
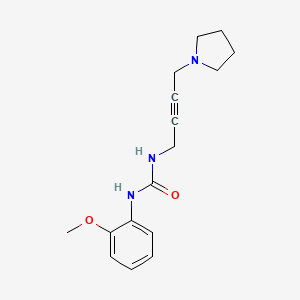

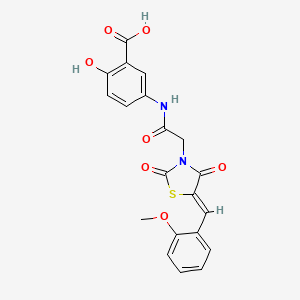


![N-(4-fluorobenzo[d]thiazol-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2361426.png)
![3-(4-Chlorophenyl)-6-(4-fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2361428.png)

